(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Overview
Description
LY 2389575 hydrochloride is a selective and noncompetitive negative allosteric modulator of metabotropic glutamate receptor 3 (mGlu3). It has an IC50 value of 190 nanomolar and exhibits over 65-fold selectivity for mGlu3 over other metabotropic glutamate receptors . This compound is primarily used in scientific research, particularly in studies related to Alzheimer’s disease and other neurodegenerative conditions .
Mechanism of Action
Target of Action
LY 2389575 hydrochloride is a selective and noncompetitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) . The mGlu3 receptor is part of the GPCR family C, which is characterized by a large extracellular amino-terminal domain for binding agonists .
Mode of Action
This binding changes the receptor’s conformation, reducing its response to glutamate . It exhibits an IC50 value of 190 nM, indicating its potent inhibitory effect on mGlu3 .
Biochemical Pathways
The mGlu3 receptor is involved in several biochemical pathways, particularly those related to neuroprotection and neuroinflammation. LY 2389575 hydrochloride, as a negative allosteric modulator of mGlu3, can influence these pathways. For instance, it has been shown to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
LY 2389575 hydrochloride has been shown to induce an increase in Mrc1 levels in microglial cells . It also independently amplifies Amyloid beta (Aβ) toxicity, which could be used in the study of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
LY 2389575 hydrochloride interacts with the mGlu3 receptor, a member of the GPCR family C, characterized by a large extracellular amino-terminal domain for binding agonist . It acts as a negative allosteric modulator, meaning it binds to a site on the mGlu3 receptor different from the active site, changing the receptor’s conformation and reducing its activity .
Cellular Effects
In cellular studies, LY 2389575 hydrochloride has been shown to induce an increase in Mrc1 levels in microglial cells . This suggests that it may influence cell signaling pathways and gene expression related to Mrc1. It also amplifies the toxicity of Amyloid beta (Aβ), a peptide that accumulates in the brains of Alzheimer’s disease patients .
Molecular Mechanism
The molecular mechanism of LY 2389575 hydrochloride involves its selective and noncompetitive negative allosteric modulation of the mGlu3 receptor . By binding to a site distinct from the active site on the mGlu3 receptor, it changes the receptor’s conformation and reduces its activity .
Preparation Methods
The synthesis of LY 2389575 hydrochloride involves several steps, starting with the preparation of the core pyrrolidine structure. The synthetic route typically includes:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromopyrimidine moiety: This is achieved through a substitution reaction where the bromopyrimidine group is introduced to the pyrrolidine ring.
Addition of the dichlorobenzyl group: This step involves another substitution reaction to attach the dichlorobenzyl group to the pyrrolidine ring.
Chemical Reactions Analysis
LY 2389575 hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromopyrimidine and dichlorobenzyl moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY 2389575 hydrochloride has several scientific research applications:
Neurodegenerative Disease Research: It is used to study the role of metabotropic glutamate receptor 3 in neurodegenerative diseases like Alzheimer’s disease.
Psychiatric Research: LY 2389575 hydrochloride is used to investigate the role of metabotropic glutamate receptor 3 in psychiatric disorders, including schizophrenia and depression.
Cell Signaling Studies: The compound is used to study cell signaling pathways involving metabotropic glutamate receptor 3, providing insights into the molecular mechanisms of various cellular processes.
Comparison with Similar Compounds
LY 2389575 hydrochloride is unique in its high selectivity for metabotropic glutamate receptor 3 and its ability to amplify amyloid beta toxicity. Similar compounds include:
Properties
IUPAC Name |
(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrCl2N4.ClH/c16-11-7-20-15(21-8-11)22-4-3-13(9-22)19-6-10-1-2-12(17)5-14(10)18;/h1-2,5,7-8,13,19H,3-4,6,9H2;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBLLOEUZMCQY-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrCl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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